2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
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Description
2-(4-Ethoxyphenoxy)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H26ClN3O3S and its molecular weight is 411.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds similar to the one have been synthesized for their potential antimicrobial activities. For instance, novel 1,2,4-Triazole derivatives, which share structural motifs with the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies underscore the relevance of such compounds in medicinal chemistry, particularly in the design of new antimicrobials (H. Bektaş et al., 2007).
Antagonistic and Agonistic Properties
Compounds with similar structures have been synthesized and tested for their potential as receptor agonists or antagonists. For example, efficient synthesis of potent PPARpan agonists demonstrates the utility of such compounds in drug discovery, indicating their potential roles in modulating receptor activities (Jiasheng Guo et al., 2006). This highlights the importance of structural analogs in understanding receptor-ligand interactions and their implications for therapeutic development.
Chemical Synthesis Techniques
The compound's structural complexity and functional groups are of significant interest in synthetic organic chemistry. Research on similar compounds has explored various synthetic routes, including green chemistry techniques and conventional methods, to synthesize analogs with potential biological activities. This includes the exploration of different synthetic strategies to optimize yields and reduce environmental impact, demonstrating the compound's relevance in advancing synthetic methodologies (Arif Mermer et al., 2018).
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S.ClH/c1-3-24-16-4-6-17(7-5-16)25-13-19(23)22-10-8-21(9-11-22)12-18-20-15(2)14-26-18;/h4-7,14H,3,8-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJRHZQDLQTHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.